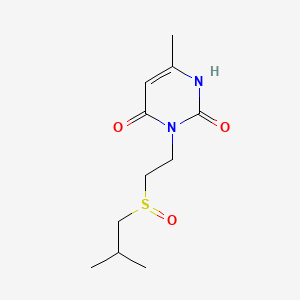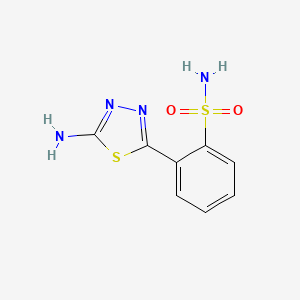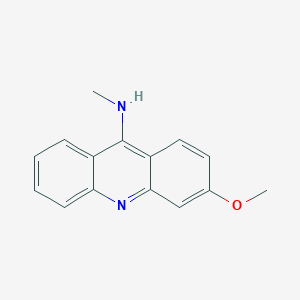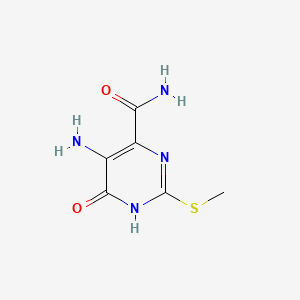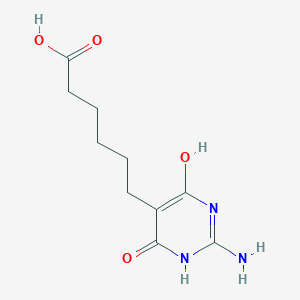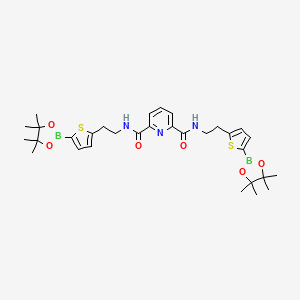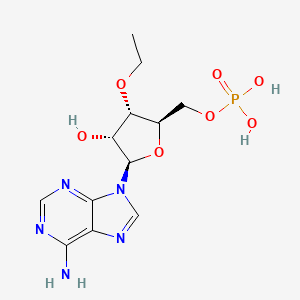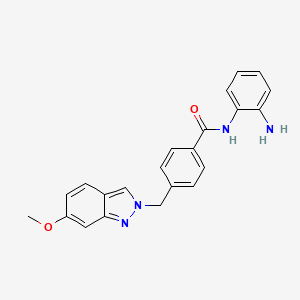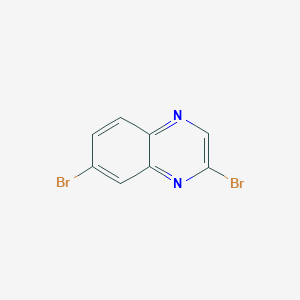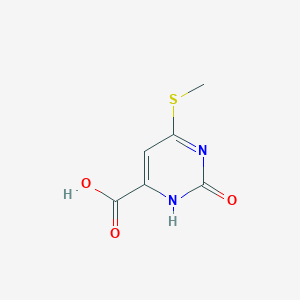
Benzamide, N-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-iminoisoindolin-2-yl)benzamide is a heterocyclic compound characterized by an isoindoline nucleus and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclization Method: One common synthetic route involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide.
Palladium-Catalyzed Cyclization: Another method involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide.
Industrial Production Methods
Industrial production methods for N-(1-iminoisoindolin-2-yl)benzamide typically involve scalable and efficient synthetic routes. The use of green chemistry principles, such as ultrasonic irradiation and environmentally friendly catalysts, is emphasized to ensure sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the aromatic nature of the isoindoline nucleus.
Common Reagents and Conditions
Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium(II), tetra-n-butylammonium iodide.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(1-iminoisoindolin-2-yl)benzamide is used as a building block in organic synthesis, enabling the construction of complex heterocyclic frameworks .
Biology and Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, N-(1-iminoisoindolin-2-yl)benzamide is utilized in the synthesis of polymers, dyes, and other functional materials .
Wirkmechanismus
The mechanism of action of N-(1-iminoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoindoline nucleus allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline nucleus but differs in the functional groups attached.
N-benzoylindole: Contains a benzamide group but has a different core structure.
Benzothiazolyl-substituted 1-iminoisoindolines: Similar in structure but with different substituents.
Uniqueness
N-(1-iminoisoindolin-2-yl)benzamide is unique due to its specific combination of the isoindoline nucleus and benzamide group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
327105-06-6 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
N-(3-imino-1H-isoindol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3O/c16-14-13-9-5-4-8-12(13)10-18(14)17-15(19)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,19) |
InChI-Schlüssel |
FEKNJFQDQIKUJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=N)N1NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B15215652.png)
